molecular formula C22H21ClN4O3S B2931444 2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1112301-54-8

2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No. B2931444
CAS RN: 1112301-54-8
M. Wt: 456.95
InChI Key: ZSMOKVBSLCQRQJ-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticancer Activities : Research on similar heterocyclic compounds like imidazo[1,3,4]thiadiazoles has demonstrated significant antimicrobial and anticancer activities. For instance, the microwave-assisted synthesis of hybrid molecules containing various heterocyclic moieties, including 1,3,4-thiadiazole, showed antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Similarly, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for potent anticancer agents against leukemia cells (Karki et al., 2011).

  • DNA Binding Investigations : The DNA binding capabilities of 1,3,4-thiadiazole derivatives have been studied, indicating significant intercalative binding with DNA. This property is pivotal for the development of potential anti-cancer drug candidates (Farooqi et al., 2018).

Chemical Synthesis and Reactivity

  • Groebke–Blackburn Type Multi-Component Reaction : The reactivity of 5-piperazin-1-yl-1,3,4-thiadiazol-2-amines in Groebke–Blackburn type multi-component reactions has been explored, with findings extending the utility of trimethylsilyl chloride as a promoter (Krasavin et al., 2008).

Antibacterial and Antifungal Properties

  • Novel Sulfonamide and Amide Derivatives : Synthesis and investigation of antibacterial activities of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives highlight their efficacy against various bacterial strains (Qi, 2014).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-12-5-7-16(15(23)9-12)24-18(28)11-31-22-25-19-14-10-13(30-4)6-8-17(14)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOKVBSLCQRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

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